O-Acetyl-3-iodothyronamine
Description
Properties
Molecular Formula |
C₁₆H₁₆INO₃ |
|---|---|
Molecular Weight |
397.21 |
Synonyms |
4-(4-(2-Aminoethyl)-2-iodophenoxy)phenyl Acetate |
Origin of Product |
United States |
Endogenous Formation and Metabolic Dynamics of O Acetyl 3 Iodothyronamine
Putative Biosynthetic Pathways and Enzymatic Acetylation Mechanisms
The formation of O-Acetyl-3-iodothyronamine is predicated on the availability of its precursor, 3-iodothyronamine (B1242423). The biosynthesis of 3-T1AM itself is thought to occur through the enzymatic decarboxylation and deiodination of thyroid hormones like thyroxine (T4). oup.com The subsequent O-acetylation of 3-T1AM is considered a metabolic conversion step. nih.gov
The specific enzymes responsible for the O-acetylation of the phenolic hydroxyl group of 3-iodothyronamine have not been definitively identified in the scientific literature. However, based on the nature of the biochemical transformation, certain enzyme families can be postulated as candidates. Acetyltransferases are a broad class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to an acceptor molecule.
While the user prompt mentions Arylamine N-acetyltransferases (NATs), these enzymes are primarily known for catalyzing the acetylation of arylamine and hydrazine (B178648) drugs and carcinogens at a nitrogen atom (N-acetylation). The detection of N-acetyl-3-iodothyronamine as a metabolite suggests that NATs are indeed involved in the metabolism of 3-T1AM. oup.com However, their role in O-acetylation of a phenolic hydroxyl group is less established. Other classes of acetyltransferases that act on hydroxyl groups would be more likely candidates for the formation of this compound, though specific research on 3-T1AM as a substrate for these enzymes is lacking.
The O-acetylation of 3-iodothyronamine is a biochemical reaction that involves the transfer of an acetyl group to the phenolic hydroxyl group (-OH) on the outer ring of the 3-T1AM molecule. The general mechanism proceeds as follows:
Substrate Binding : The enzyme, a putative O-acetyltransferase, binds both the acetyl donor, acetyl-coenzyme A (acetyl-CoA), and the acceptor substrate, 3-iodothyronamine, at its active site.
Nucleophilic Attack : The oxygen atom of the phenolic hydroxyl group of 3-T1AM acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group of acetyl-CoA.
Acetyl Group Transfer : This attack leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the transfer of the acetyl group to the 3-T1AM molecule.
Product Release : The enzyme releases the products: this compound and coenzyme A (CoA).
This reaction effectively masks the hydroxyl group, altering the compound's polarity and its ability to interact with receptors or other biological targets.
Tissue and Cellular Sites of this compound Formation and Presence
Following the administration of 3-T1AM to mice, acetylated metabolites are formed in vivo. nih.gov While N-acetyl-3-iodothyronamine has been detected and quantified in tissues such as the liver, kidney, heart, and brain, this compound was not measured in mouse samples in the same studies. nih.govoup.com This suggests that endogenous levels of OAcT1AM are likely very low, or the compound is rapidly cleared. nih.gov
The primary sites for the metabolism of xenobiotics and endogenous compounds are the liver and kidneys. endocrine-abstracts.org These organs have high concentrations of various drug-metabolizing enzymes, including transferases responsible for conjugation reactions like acetylation, sulfation, and glucuronidation. oup.comnih.govscispace.com Therefore, it is probable that the liver and kidney are the main tissues where the O-acetylation of 3-T1AM would occur, should the necessary enzymes be present and active towards this substrate.
Role of Acetylation in the Degradation and Inactivation of 3-Iodothyronamine
Research indicates that the acetylation of 3-iodothyronamine, including O-acetylation, likely serves as a pathway for its degradation, inactivation, and elimination. nih.govresearchgate.net The parent compound, 3-T1AM, can induce profound metabolic and thermoregulatory effects, such as a rapid drop in body temperature when administered to mice. nih.gov
In a study designed to test the biological activity of its acetylated metabolites, exogenously administered this compound had no detectable effects on metabolism, body composition, or body temperature in male mice. nih.govresearchgate.net This lack of activity strongly supports the hypothesis that O-acetylation is an inactivation step, converting the biologically active 3-T1AM into an inert metabolite destined for excretion. nih.gov While acetylation can, in principle, be a reversible process mediated by hydrolases, the current evidence for 3-T1AM points towards acetylation being a terminal step for inactivation. nih.gov
O-acetylation is one of several metabolic pathways available for 3-iodothyronamine. The other major fates involve different enzymatic transformations that also generally lead to the inactivation and/or enhanced elimination of the parent molecule. oup.comresearchgate.netnih.gov
Deamination : Oxidative deamination converts 3-T1AM into its corresponding carboxylic acid, 3-iodothyroacetic acid (TA1). nih.govoup.comsymbiosisonlinepublishing.com This is a significant metabolic route. oup.com
Deiodination : The enzymatic removal of the iodine atom from 3-T1AM produces the iodine-free thyronamine (B1227456) (T0AM). nih.govresearchgate.net Like TA1, T0AM does not appear to share the potent metabolic and thermoregulatory properties of 3-T1AM. nih.gov
Sulfation : This conjugation reaction involves the addition of a sulfonate group to the phenolic hydroxyl group, forming O-sulfonated 3-T1AM. This metabolite appears rapidly in serum after 3-T1AM injection and is catalyzed by sulfotransferase enzymes (SULTs). oup.comsymbiosisonlinepublishing.com Sulfation is a recognized pathway for inactivating thyroid hormones. scispace.comnih.gov
Glucuronidation : Another conjugation pathway, glucuronidation, attaches glucuronic acid to 3-T1AM. 3-T1AM-glucuronide has been identified in vivo, with the liver and kidney being major sites of its presence, facilitating elimination. oup.com
| Metabolic Pathway | Enzyme Class (Examples) | Resulting Metabolite | Primary Function | Reference |
|---|---|---|---|---|
| O-Acetylation | Acetyltransferases | This compound (OAcT1AM) | Inactivation, Degradation, Elimination | nih.govresearchgate.net |
| Deamination | Monoamine Oxidases (MAOs), Semicarbazide-Sensitive Amine Oxidases (SSAOs) | 3-Iodothyroacetic acid (TA1) | Inactivation | nih.govoup.comresearchgate.net |
| Deiodination | Deiodinases (DIOs) | Thyronamine (T0AM) | Inactivation | nih.govoup.com |
| Sulfation | Sulfotransferases (e.g., SULT1A3) | 3-Iodothyronamine-Sulfate (3-T1AM-S) | Inactivation, Elimination | oup.comsymbiosisonlinepublishing.com |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-Iodothyronamine-glucuronide | Inactivation, Elimination | oup.com |
Detailed pharmacokinetic data specifically for the O-acetylation of 3-iodothyronamine in vivo is limited. However, studies on the parent compound show that it is metabolized very rapidly, with significant conversion occurring within minutes of administration. nih.gov Its sulfated metabolite, 3-T1AM-S, appears quickly in serum, with concentrations exceeding that of 3-T1AM between 20 and 60 minutes post-injection. oup.com Similarly, N-acetyl-3T1AM is detected in various tissues within 90 minutes to 6 hours. oup.com
Biological Activity and Functional Characterization of O Acetyl 3 Iodothyronamine
Assessment of Metabolic and Thermogenic Effects in Preclinical Models
The parent compound, 3-iodothyronamine (B1242423) (3-T1AM), a metabolite of thyroid hormone, is known to induce profound physiological effects, including a sharp decrease in body temperature and metabolic rate, upon administration in preclinical models. nih.govresearchgate.net Given that 3-T1AM is rapidly metabolized in vivo, a key scientific question has been whether its downstream metabolites are responsible for mediating these significant effects. nih.gov Among these metabolites are the acetylated forms, including O-Acetyl-3-iodothyronamine (OAcT1AM). nih.gov Research was undertaken to determine if this acetylated derivative could be an active hormone contributing to the physiological responses observed after 3-T1AM administration. nih.govresearchgate.net
Evaluation of Contribution to 3-Iodothyronamine-Induced Physiological Responses
Initial hypotheses posited that because 3-T1AM is quickly converted to its acetylated forms, these metabolites might be the actual mediators of its potent biological actions. nih.gov However, studies designed to test this hypothesis have demonstrated that OAcT1AM does not appear to contribute to the characteristic metabolic and thermoregulatory effects of 3-T1AM. nih.govresearchgate.net When administered to male mice, OAcT1AM failed to replicate the anapyrexic (body temperature-lowering) and metabolic-modulating effects seen with 3-T1AM. nih.gov This evidence suggests that the physiological responses initiated by 3-T1AM administration are attributable to the parent compound itself, and not its O-acetylated metabolite. The rapid acetylation of 3-T1AM is therefore not a bioactivation step; rather, it appears to be a pathway for terminating the compound's activity. nih.gov
Examination of Absence of Significant Direct Metabolic or Thermogenic Modulation
To investigate the direct biological activity of OAcT1AM, preclinical studies were conducted involving the daily intraperitoneal administration of the compound to adult male mice over a ten-day period. nih.gov Throughout the study, key metabolic and thermogenic parameters were monitored and compared against a solvent-injected control group. The results indicated a clear absence of any significant direct effects of OAcT1AM on the tested parameters. nih.govresearchgate.net
Key findings from these preclinical investigations are summarized below:
Body Temperature: Infrared thermography revealed no changes in body temperature regulation in the mice treated with OAcT1AM. nih.gov This is in stark contrast to the severe hypothermia induced by the parent compound, 3-T1AM. nih.govresearchgate.net
Gene Expression: Analysis of target gene transcription in brown adipose tissue (iBAT) and liver, which are crucial for thermoregulation and metabolism, showed no significant modulation by OAcT1AM. The expression levels of genes such as uncoupling protein 1 (Ucp1) and deiodinase type 2 (Dio2) in iBAT remained unchanged. nih.gov
Table 1: Metabolic and Physical Parameters in Mice Treated with this compound
| Parameter | Control Group (Solvent) | This compound Group | Outcome |
|---|---|---|---|
| Body Weight Change | No significant change | No significant change | No difference |
| Body Composition | Stable | Stable | No difference |
| Energy Expenditure | Baseline | Baseline | No difference |
Table 2: Gene Expression in Brown Adipose Tissue (iBAT) Following Treatment
| Gene | Control Group (Solvent) | This compound Group | Outcome |
|---|---|---|---|
| Ucp1 | Baseline expression | No significant change | No effect |
| Dio2 | Baseline expression | No significant change | No effect |
| Cidea | Baseline expression | Significant decrease | Isolated effect noted |
Data synthesized from findings reported in preclinical mouse models. nih.gov
Investigation of Potential Molecular Targets and Receptor Interactions
The distinct difference in biological activity between 3-T1AM and its O-acetylated metabolite strongly suggests a divergence in their interactions with molecular targets.
Differentiation from Trace Amine-Associated Receptor 1 (TAAR1) Agonism Characteristic of 3-Iodothyronamine
3-Iodothyronamine is recognized as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor. nih.govwikipedia.org Activation of TAAR1 by 3-T1AM leads to a cascade of intracellular signaling, including the production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This interaction is believed to mediate at least some of 3-T1AM's effects. nih.govnih.gov However, it's noteworthy that the profound hypothermic effect of 3-T1AM is not mediated by TAAR1, as this response remains intact in mice lacking the receptor. nih.govnih.gov
For this compound, while direct binding assay data is not extensively detailed in the primary literature, its lack of in vivo biological effects provides strong indirect evidence that it is not a significant TAAR1 agonist. nih.gov The acetylation of the 4'-hydroxyl group on the outer phenolic ring represents a significant structural modification. This hydroxyl group is often crucial for ligand-receptor interactions. Altering this functional group likely prevents the molecule from binding effectively to and activating TAAR1, thereby abolishing the downstream signaling characteristic of the parent compound. The general requirement of a cationic basic amine for the activity of many biogenic amines further supports the idea that modifications like acetylation lead to inactivation. nih.gov
Exploration of Other Putative Intracellular or Membrane-Associated Binding Sites
Beyond TAAR1, 3-T1AM is known to interact with other targets, including α2A adrenergic receptors and various monoamine transporters, which contributes to its complex pharmacological profile. nih.govmdpi.com However, the comprehensive lack of metabolic and thermogenic responses following OAcT1AM administration in preclinical studies suggests that it does not engage with these or other significant binding sites to produce a physiological effect. nih.gov The research indicates that O-acetylation is not a pathway for creating a metabolite with a new or different pharmacological profile. Instead, the data consistently point toward this modification being a route for metabolic inactivation. nih.govresearchgate.net At present, there is no evidence to suggest that this compound has any significant affinity for other putative intracellular or membrane-associated receptors that would lead to a discernible biological action.
Implications of O-Acetylation for Pharmacological Efficacy of Thyronamines
The findings regarding the biological inertness of this compound have significant implications for understanding the pharmacological efficacy and regulation of 3-T1AM. The rapid in vivo conversion of 3-T1AM to its acetylated metabolites, including OAcT1AM, serves as a mechanism of inactivation. nih.gov This metabolic process effectively terminates the potent anapyrexic and metabolic effects of the parent thyronamine (B1227456). nih.gov
Theoretical Considerations and Structural Mechanistic Insights into O Acetyl 3 Iodothyronamine
Conformational and Electronic Properties Influencing Biological Recognition and Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and the distribution of electrons within its structure. The addition of an acetyl group to the phenolic oxygen of 3-iodothyronamine (B1242423) introduces significant changes to these properties.
Steric Hindrance: The acetyl group is bulkier than the hydroxyl hydrogen it replaces. This added volume can sterically hinder the molecule's ability to fit into the binding pocket of receptors that recognize the parent compound, 3-T1AM. The active site of a receptor, such as the Trace Amine-Associated Receptor 1 (TAAR1) for which 3-T1AM is a potent agonist, has a precisely defined shape. wikipedia.org The protrusion of the acetyl group could create clashes that prevent optimal alignment and binding.
Electronic Effects: The phenolic hydroxyl group of 3-T1AM is a critical feature for its biological activity, capable of acting as both a hydrogen bond donor and acceptor. O-acetylation fundamentally alters this. The acetyl group is electron-withdrawing, which decreases the electron density on the phenolic oxygen. More importantly, it eliminates the ability of this group to act as a hydrogen bond donor, a common and crucial interaction in ligand-receptor binding. nih.gov This electronic shift can disrupt the specific interactions required for receptor activation.
Rotational Freedom: The structure of thyronamines allows for rotation around the ether bridge connecting the two phenyl rings. The specific angle between these rings (the dihedral angle) is a key determinant of biological recognition. While direct conformational studies on O-Acetyl-3-iodothyronamine are limited, the introduction of the acetyl group may influence the preferred rotational conformation, potentially favoring a shape that is less compatible with receptor binding sites.
Impact of O-Acetylation on Ligand-Receptor Binding Affinities and Signaling Cascades
The structural and electronic modifications induced by O-acetylation have a profound and direct impact on the compound's ability to interact with biological receptors and initiate downstream signaling. Experimental evidence indicates that unlike its parent compound, this compound is biologically inert in several key aspects.
Studies in male mice have shown that administration of this compound does not produce the significant metabolic or thermogenic effects characteristic of 3-T1AM, such as decreased body temperature and metabolic rate. nih.govresearchgate.net This lack of in vivo effect strongly suggests a significantly reduced or altogether absent affinity for the receptors that mediate the actions of 3-T1AM, most notably TAAR1. wikipedia.org
Activation of TAAR1 by 3-T1AM typically leads to a cascade of intracellular events, including the production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org The absence of physiological effects from this compound implies that it fails to bind to TAAR1 with sufficient affinity to trigger this signaling cascade. The acetylation of the phenolic hydroxyl group, a key pharmacophore, effectively "masks" the molecule, preventing its recognition by the receptor.
| Compound | Known Receptor Target | Effect on TAAR1 Signaling | Observed Metabolic/Thermogenic Effects in Mice |
|---|---|---|---|
| 3-Iodothyronamine (3-T1AM) | TAAR1 Agonist wikipedia.org | Stimulates cAMP production wikipedia.org | Profound decrease in body temperature and metabolic rate nih.gov |
| This compound | No significant affinity reported | Presumed none, due to lack of biological effect nih.govresearchgate.net | None observed nih.govresearchgate.net |
Hypothesis on the Reversibility of O-Acetylation and its Potential Regulatory Role
O-acetylation is a post-translational modification that can be reversible in many biological systems, often serving as a molecular "on/off" switch for protein function. researchgate.netresearchgate.net This raises the hypothesis that the O-acetylation of 3-T1AM could be a dynamic, regulatory process rather than a terminal deactivation step.
If the acetylation were reversible, specific enzymes known as esterases or deacetylases could remove the acetyl group, regenerating the active 3-T1AM. This would provide a mechanism for tightly controlling the local concentration and activity of 3-T1AM. In this scenario, this compound could serve as a temporarily inactive reservoir of its parent compound.
However, current research suggests that the acetylation of 3-T1AM in vivo primarily serves as a pathway for degradation and elimination. nih.govresearchgate.net The formation of N- and O-acetylated metabolites appears to be a detoxification step that facilitates the removal of the potent 3-T1AM from circulation. While the enzymatic machinery for deacetylation exists in cells, there is currently no direct evidence to support a functional, reversible cycle for this compound under normal physiological conditions. Further research is needed to determine if this deacetylation can occur and if it plays a role in specific tissues or pathological states.
Comparison of Stability and Reactivity with Parent 3-Iodothyronamine and Other Metabolites
3-Iodothyronamine undergoes several metabolic transformations in the body, including O-acetylation, N-acetylation, oxidative deamination, and conjugation with sulfates or glucuronides. nih.govnih.gov Each of these modifications alters the molecule's chemical stability and reactivity.
Stability: The phenolic hydroxyl group of 3-T1AM is susceptible to oxidation. By converting this hydroxyl into an ester, O-acetylation protects this part of the molecule from oxidative degradation. However, the ester bond itself is susceptible to hydrolysis, either chemically (especially under basic conditions) or enzymatically by esterases. Compared to the parent compound, this compound is likely more stable against oxidation at the phenolic position but less stable in environments containing esterases.
Reactivity and Metabolic Fate: The primary reactive sites on 3-T1AM for metabolism are the primary amine and the phenolic hydroxyl group.
This compound: The hydroxyl group is blocked, leaving the primary amine as a potential site for further modification, although this is less studied. Its main metabolic fate is likely excretion.
N-Acetyl-3-iodothyronamine: In this isomer, the amine is acetylated. Like the O-acetylated form, it shows no metabolic or thermogenic effects. nih.gov
3-Iodothyroacetic Acid (TA1): Formed by oxidative deamination of the primary amine on 3-T1AM, this metabolite has its own distinct (and sometimes opposing) biological activities and redox properties. nih.govmdpi.com
3-Iodothyronamine (3-T1AM): The parent compound is the most biologically reactive in terms of receptor activation but is rapidly metabolized.
This metabolic diversification highlights a system where the potent effects of 3-T1AM are kept in check through rapid conversion to various, largely inactive metabolites, including this compound, earmarking them for elimination.
| Compound | Key Structural Feature | Relative Stability | Primary Metabolic Pathway | Biological Activity (Metabolic/Thermogenic) |
|---|---|---|---|---|
| 3-Iodothyronamine (3-T1AM) | Primary amine, phenolic hydroxyl | Low in vivo due to rapid metabolism nih.gov | Acetylation, deamination, conjugation nih.gov | High nih.gov |
| This compound | O-acetyl ester, primary amine | Resistant to oxidation at phenolic O; susceptible to hydrolysis | Likely excretion nih.gov | None observed nih.govresearchgate.net |
| N-Acetyl-3-iodothyronamine | Amide, phenolic hydroxyl | Amide bond is generally stable | Likely excretion nih.gov | None observed nih.gov |
| 3-Iodothyroacetic Acid (TA1) | Carboxylic acid, phenolic hydroxyl | Metabolically stable product of deamination | Further conjugation/excretion | Distinct from 3-T1AM; redox-active nih.govmdpi.com |
Future Research Directions and Unexplored Avenues for O Acetyl 3 Iodothyronamine
Identification and Characterization of Specific Enzymes Catalyzing O-Acetylation of Thyronamines
A significant gap in our understanding of O-Acetyl-3-iodothyronamine is the definitive identification of the enzymes responsible for its synthesis. While it is known that 3-T1AM is rapidly acetylated in vivo, the specific acetyltransferases catalyzing the O-acetylation of the phenolic hydroxyl group have not been fully characterized. nih.gov
Future research should focus on:
Screening Candidate Enzymes: Investigating various acetyltransferases for their ability to use 3-T1AM as a substrate to produce this compound. Potential candidates could include members of the N-acetyltransferase (NAT) family, as NAT1 has been suggested as a candidate for N-acetylation of 3-T1AM. nih.gov
Tissue-Specific Expression: Determining the expression profiles of the identified enzymes in different tissues, particularly in the liver and white adipose tissue, where the conversion of 3-T1AM to its acetylated forms has been observed. nih.gov
Enzyme Kinetics and Substrate Specificity: Characterizing the kinetic parameters (Km and Vmax) of the identified enzymes for 3-T1AM and comparing their specificity for O-acetylation versus N-acetylation.
Detailed Studies on the Regulation of Acetylation Pathways in Different Physiological Contexts
The acetylation of 3-T1AM to this compound is likely a regulated process, potentially serving as a mechanism to control the levels and activity of the parent compound. nih.gov Understanding this regulation is key to deciphering the physiological relevance of this metabolic pathway.
Future research avenues include:
Hormonal and Metabolic Regulation: Investigating how different physiological states, such as fasting, feeding, and alterations in thyroid hormone levels, affect the expression and activity of the enzymes responsible for O-acetylation. Thyroid hormones themselves are known to regulate gene expression through epigenetic modifications, including histone acetylation, which could provide a model for exploring the regulation of thyronamine (B1227456) acetylation. nih.gov47.251.13
Reversibility of Acetylation: Exploring the existence and activity of deacetylases that could potentially convert this compound back to 3-T1AM. This reversible acetylation could act as a dynamic switch to modulate 3-T1AM signaling. nih.gov
Pathophysiological Alterations: Examining whether the O-acetylation pathway of 3-T1AM is altered in metabolic diseases such as obesity and diabetes, or in conditions with thyroid dysfunction.
Exploration of Unidentified Physiological Roles or Subtle Mechanistic Contributions Beyond Gross Metabolic Modulation
Current evidence suggests that this compound does not possess the same potent metabolic and thermogenic effects as 3-T1AM, and its formation may primarily be a route for degradation and elimination. nih.gov However, the possibility of more subtle or context-specific roles cannot be dismissed.
Future investigations should explore:
Receptor Binding and Signaling: Although this compound is considered inactive, comprehensive screening against a panel of receptors, including trace amine-associated receptors (TAARs) and other G protein-coupled receptors, is warranted to definitively rule out any biological activity.
Neuromodulatory Effects: Given that 3-T1AM has been shown to act as a neuromodulator in the central nervous system, it would be pertinent to investigate whether this compound has any subtle effects on neuronal function or behavior. nih.govmdpi.comnih.gov
Interaction with Other Metabolic Pathways: Exploring potential interactions of this compound with other metabolic pathways, for instance, by examining its effects on cellular redox state or mitochondrial function.
Development of Advanced Research Tools and Analogs for Targeted Mechanistic Investigations
Progress in understanding the biology of this compound will be greatly facilitated by the development of specific research tools.
Key areas for development include:
Specific Antibodies and Immunoassays: The generation of highly specific antibodies against this compound would enable the development of sensitive immunoassays for its quantification in biological samples and for use in techniques like immunohistochemistry to determine its tissue and cellular localization.
Stable Isotope-Labeled Standards: The synthesis of stable isotope-labeled this compound is essential for its accurate quantification by mass spectrometry-based methods.
Pharmacological Modulators: The development of specific inhibitors or inducers of the O-acetylating enzymes would be invaluable for manipulating the levels of this compound in vitro and in vivo to study its formation and functional consequences.
Fluorescent Analogs: The creation of fluorescently labeled analogs of this compound could aid in visualizing its cellular uptake, distribution, and trafficking, similar to what has been done for 3-T1AM. researchgate.net
Integration of this compound Dynamics into Comprehensive Systems Biology Models of Thyronamine Metabolism and Function
A systems biology approach can provide a holistic understanding of the complex network of reactions governing thyronamine metabolism and action. youtube.comyoutube.com Integrating the dynamics of this compound into such models is a crucial next step.
Future efforts in this area should focus on:
Metabolic Network Reconstruction: Expanding existing models of thyroid hormone metabolism to include the O-acetylation pathway of 3-T1AM, incorporating the identified enzymes, reaction kinetics, and regulatory mechanisms.
Integration with Physiological Data: Combining the computational models with experimental data on the concentrations of 3-T1AM and this compound in various tissues to refine and validate the models.
Q & A
Q. How should researchers design experiments to investigate the metabolic effects of O-Ac-T1AM in vivo?
Methodological Answer:
- Use a controlled animal model (e.g., mice) with standardized dosing protocols to compare O-Ac-T1AM against its parent compound, 3-iodothyronamine (T1AM), and solvent controls. Key parameters include body temperature, heart rate, and lipid/glucose utilization metrics .
- Ensure consistency in administration routes (e.g., intraperitoneal injection) and environmental conditions (e.g., ambient temperature) to minimize confounding variables .
- Include longitudinal measurements to assess acute vs. chronic effects, leveraging techniques like calorimetry or telemetry for continuous monitoring .
Q. What frameworks guide hypothesis formulation for studying O-Ac-T1AM’s role in thyroid hormone metabolism?
Methodological Answer:
- Apply the P-E/I-C-O framework :
- Formulate hypotheses grounded in prior literature, such as: “O-Ac-T1AM does not replicate T1AM’s metabolic effects due to acetylation-induced functional inactivation” .
Q. How can researchers ensure data reliability when analyzing O-Ac-T1AM’s pharmacokinetic properties?
Methodological Answer:
- Use pseudonymized data with secure storage protocols (e.g., encrypted databases accessible only to principal investigators) to maintain reproducibility and ethical compliance .
- Validate analytical methods (e.g., HPLC-MS) with internal standards and triplicate measurements to confirm compound stability and detection limits .
Advanced Research Questions
Q. How should contradictory findings about O-Ac-T1AM’s metabolic inactivity be addressed?
Methodological Answer:
- Conduct dose-response studies to determine if higher concentrations elicit effects undetected in prior experiments. For example, used 10 mg/kg doses in mice but did not test supraphysiological ranges .
- Evaluate alternative mechanisms, such as O-Ac-T1AM’s interaction with non-canonical receptors (e.g., GPCRs beyond TAAR1) using receptor-binding assays .
- Replicate experiments across different species (e.g., zebrafish, rats) to assess evolutionary conservation of metabolic pathways .
Q. What strategies resolve challenges in synthesizing and characterizing O-Ac-T1AM?
Methodological Answer:
- Optimize synthetic routes using iodothyronamine derivatives as precursors, verifying purity via NMR and high-resolution mass spectrometry .
- Address stability issues (e.g., light sensitivity) by storing compounds in amber vials under inert gas and validating integrity pre- and post-administration .
- Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic fate in vivo via radioligand assays .
Q. How can researchers design studies to differentiate O-Ac-T1AM’s degradation role from potential signaling functions?
Methodological Answer:
- Apply knockout models (e.g., TAAR1⁻/⁻ mice) to isolate O-Ac-T1AM’s effects independent of T1AM pathways .
- Use metabolomic profiling to identify degradation byproducts and correlate them with physiological outcomes (e.g., urinary excretion rates) .
- Compare acetylated vs. non-acetylated analogs in vitro (e.g., cell-based assays) to assess structural determinants of activity .
Methodological and Ethical Considerations
Q. How should researchers address data gaps in O-Ac-T1AM’s mechanism of action?
Methodological Answer:
- Perform systematic literature reviews focusing on thyroid hormone derivatives, using databases like PubMed and Web of Science with Boolean terms (e.g., “O-Acetyl-3-iodothyronamine AND metabolism”) .
- Apply meta-analysis techniques to aggregate findings from fragmented studies, noting limitations in cross-study comparability (e.g., dosing disparities) .
Q. What ethical safeguards are critical for human-derived data in O-Ac-T1AM biomarker studies?
Methodological Answer:
- Ensure transparent data processing by disclosing collection methods (e.g., anonymized serum samples) and storage locations (e.g., institutional servers with restricted access) .
- Obtain informed consent explicitly stating secondary use of data for thyroid hormone research, per IRB protocols .
Data Presentation and Validation
Q. How should contradictory results between in vivo and in vitro O-Ac-T1AM studies be reconciled?
Methodological Answer:
- Use mixed-methods approaches : Pair animal model data with cell culture experiments under controlled conditions (e.g., hypoxia, nutrient deprivation) to identify context-dependent effects .
- Highlight methodological discrepancies (e.g., solubility issues in vitro vs. in vivo bioavailability) in discussion sections .
Q. What statistical methods validate O-Ac-T1AM’s lack of metabolic activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
